molecular formula C6H6N4 B493262 3-(Methylamino)pyrazine-2-carbonitrile CAS No. 63352-06-7

3-(Methylamino)pyrazine-2-carbonitrile

Cat. No.: B493262
CAS No.: 63352-06-7
M. Wt: 134.14g/mol
InChI Key: UZALWJYZYLTEMI-UHFFFAOYSA-N
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Description

3-(Methylamino)pyrazine-2-carbonitrile is an organic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains both a methylamino group and a nitrile group attached to the pyrazine ring

Mechanism of Action

Mode of Action

mentagrophytes increases with its lipophilicity . This suggests that the compound may interact with its targets in a lipophilic environment, possibly by integrating into lipid membranes or binding to lipophilic sites on proteins.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Methylamino)pyrazine-2-carbonitrile is currently lacking . The compound’s lipophilicity suggests that it may be well-absorbed and distributed in the body, but further studies are needed to confirm this and to determine its metabolic fate and excretion routes.

Result of Action

The primary known effect of this compound is its antifungal activity against T. mentagrophytes

Action Environment

The action of this compound is influenced by the lipophilicity of its environment . This suggests that factors affecting the lipophilicity of the compound’s environment, such as the presence of lipids or other lipophilic substances, may influence its action, efficacy, and stability.

Preparation Methods

The synthesis of 3-(Methylamino)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the aminodehalogenation reaction, where a halogenated pyrazine derivative is reacted with a methylamine source under microwave-assisted conditions. This method offers higher yields and shorter reaction times compared to conventional heating methods . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

3-(Methylamino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(Methylamino)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(Methylamino)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(methylamino)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-8-6-5(4-7)9-2-3-10-6/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZALWJYZYLTEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63352-06-7
Record name 3-(methylamino)pyrazine-2-carbonitrile
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